N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole and 5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole. The key steps may involve:
- Formation of the thiadiazole ring.
- Introduction of the triazinoindole moiety.
- Coupling of the two fragments through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole or triazinoindole rings.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a drug candidate for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting key enzymes involved in metabolic pathways.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: Known for their diverse biological activities.
Triazinoindole derivatives: Investigated for their potential therapeutic applications.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H15N7OS2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N7OS2/c1-3-8-24-12-7-5-4-6-11(12)14-15(24)19-16(22-21-14)26-9-13(25)18-17-23-20-10(2)27-17/h3-7H,1,8-9H2,2H3,(H,18,23,25) |
InChI Key |
IWFRDJRGEHRJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 |
Origin of Product |
United States |
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